molecular formula C18H14BrN3O3 B5300617 N-benzyl-2-{[2-(4-bromophenyl)-2-oxoethoxy]imino}-2-cyanoacetamide

N-benzyl-2-{[2-(4-bromophenyl)-2-oxoethoxy]imino}-2-cyanoacetamide

Cat. No. B5300617
M. Wt: 400.2 g/mol
InChI Key: TXUZUXFEXGSJCL-JWGURIENSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-2-{[2-(4-bromophenyl)-2-oxoethoxy]imino}-2-cyanoacetamide, also known as BOC-ONB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

N-benzyl-2-{[2-(4-bromophenyl)-2-oxoethoxy]imino}-2-cyanoacetamide exerts its biological activity by inhibiting the activity of enzymes that are involved in various cellular processes. Specifically, this compound has been shown to inhibit the activity of proteases, such as caspases and cathepsins, which are involved in programmed cell death and inflammation. This compound has also been shown to inhibit the activity of kinases, such as JNK and ERK, which are involved in cell signaling pathways.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects, depending on the specific application and experimental conditions. In cancer research, this compound has been shown to induce cell death in various cancer cell lines, including breast, lung, and colon cancer cells. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In enzyme activity studies, this compound has been shown to inhibit the activity of various proteases and kinases.

Advantages and Limitations for Lab Experiments

N-benzyl-2-{[2-(4-bromophenyl)-2-oxoethoxy]imino}-2-cyanoacetamide has several advantages for use in lab experiments, including its high purity and stability, ease of synthesis, and versatility for use in various applications. However, this compound also has some limitations, including its potential toxicity and limited solubility in aqueous solutions.

Future Directions

There are several future directions for research on N-benzyl-2-{[2-(4-bromophenyl)-2-oxoethoxy]imino}-2-cyanoacetamide, including the development of more potent and selective inhibitors of specific enzymes, the investigation of this compound as a potential therapeutic agent for various diseases, and the use of this compound as a building block for the synthesis of novel materials with unique properties.
In conclusion, this compound is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound has the potential to lead to the development of new drugs and materials with unique properties.

Synthesis Methods

N-benzyl-2-{[2-(4-bromophenyl)-2-oxoethoxy]imino}-2-cyanoacetamide can be synthesized using a multistep process that involves the reaction of 4-bromobenzaldehyde with ethyl cyanoacetate to form 4-bromobenzylidenemalononitrile. The resulting compound is then reacted with benzylamine in the presence of acetic acid to form this compound.

Scientific Research Applications

N-benzyl-2-{[2-(4-bromophenyl)-2-oxoethoxy]imino}-2-cyanoacetamide has been studied extensively for its potential applications in various fields of science, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and infectious diseases. In biochemistry, this compound has been used as a tool to study enzyme activity and protein function. In materials science, this compound has been used as a building block for the synthesis of functional materials.

properties

IUPAC Name

(1Z)-2-(benzylamino)-N-[2-(4-bromophenyl)-2-oxoethoxy]-2-oxoethanimidoyl cyanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrN3O3/c19-15-8-6-14(7-9-15)17(23)12-25-22-16(10-20)18(24)21-11-13-4-2-1-3-5-13/h1-9H,11-12H2,(H,21,24)/b22-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXUZUXFEXGSJCL-JWGURIENSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C(=NOCC(=O)C2=CC=C(C=C2)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CNC(=O)/C(=N\OCC(=O)C2=CC=C(C=C2)Br)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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